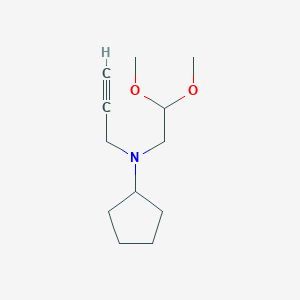
N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine is a chemical compound with a unique structure that includes a cyclopentane ring, a prop-2-ynyl group, and a dimethoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine typically involves the reaction of cyclopentanamine with 2,2-dimethoxyethyl chloride and propargyl bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and are conducted under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which is crucial for scaling up the production process .
化学反应分析
Types of Reactions
N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in anhydrous solvents like THF or DMF.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, or interaction with cellular membranes .
相似化合物的比较
Similar Compounds
- N-(2,2-Dimethoxyethyl)-N-methylcyclopentanamine
- N-(2,2-Dimethoxyethyl)-N-ethylcyclopentanamine
- N-(2,2-Dimethoxyethyl)-N-propylcyclopentanamine
Uniqueness
N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine is unique due to the presence of the prop-2-ynyl group, which imparts distinct reactivity and potential for forming various derivatives. This structural feature differentiates it from other similar compounds and expands its utility in synthetic and medicinal chemistry .
属性
IUPAC Name |
N-(2,2-dimethoxyethyl)-N-prop-2-ynylcyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-4-9-13(10-12(14-2)15-3)11-7-5-6-8-11/h1,11-12H,5-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOAZMOAQFKGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN(CC#C)C1CCCC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-cyanocyclopentyl)-2-{[1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2966242.png)
![N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-methylthiophene-2-carboxamide](/img/structure/B2966243.png)
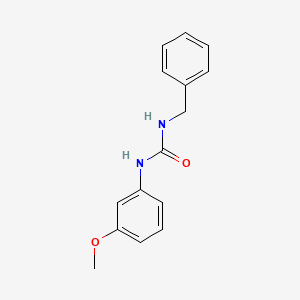
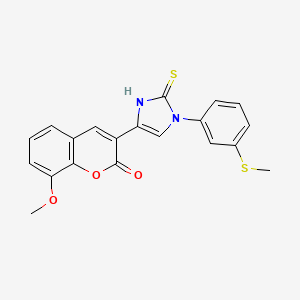
![Sodium 1-cyclobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2966248.png)
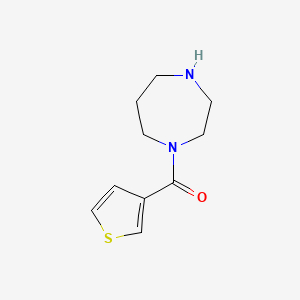
![3-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic acid](/img/structure/B2966250.png)
![methyl (5-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2966251.png)
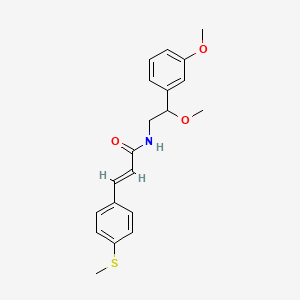
![4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2966255.png)
![N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide](/img/structure/B2966256.png)
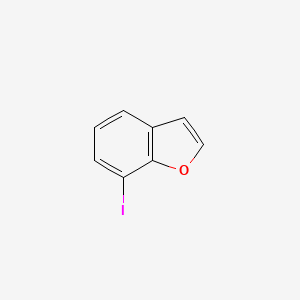
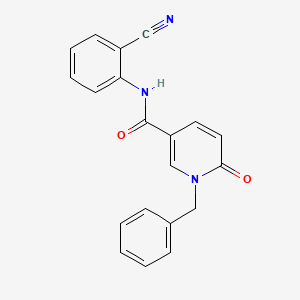
![2-Methyl-2-[5-(trifluoromethyl)thiophen-3-yl]oxirane](/img/structure/B2966263.png)
